Methyl(phenyl)phosphine oxide
Overview
Description
Synthesis Analysis
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From Halogenophosphines and Organometallic Reagents
- This method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . For instance, it has been used to synthesize dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine, and various 1,2-bis(dialkylphosphino)benzenes .
- Other variations of this approach include the preparation of unsymmetrical BenzP-ligands and new phospholes .
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Cu(I)-Catalyzed Azide–Alkyne Cycloaddition
Scientific Research Applications
Reduction of Phosphine Oxides
Methyl(phenyl)phosphine oxide and similar compounds are efficiently reduced by using a methylation reagent and lithium aluminum hydride. This process includes the stereospecific reduction where optically active P-chirogenic phosphine oxides are reduced with inversion of configuration at the phosphorus atom (Imamoto, Kikuchi, Miura, & Wada, 2001).
Synthesis and Characterization in Organometallic Chemistry
Phosphine oxides, including derivatives of this compound, are synthesized and characterized for their potential as hybrid phosphine ligands in organometallic chemistry. This includes studies on their crystal structure and electrochemistry (Podlaha, Štěpnička, Ludvik, & Císařová, 1996).
Applications in Catalysis
New families of chiral monophosphine ligands have been synthesized from cyclic phosphinic acids, including derivatives of this compound. These compounds are used in catalytic systems, such as in the hydrogenation of prochiral enamides (Guillen, Rivard, Toffano, Legros, Daran, & Fiaud, 2002).
Polymer Science
This compound is utilized in the synthesis of reactive oligomers and polymers. These compounds, such as bis(m-aminophenyl) methyl phosphine oxide, have been used to create high molecular weight poly(ether imide)s with applications in advanced technologies (Tan, Tchatachoua, Dong, & Mcgrath, 1998).
Flame Retardant Materials
Compounds derived from this compound have been studied for their flame-retardant properties in materials like poly(ethylene terephthalate) (PET) copolymers. These materials exhibit improved flame retarding behavior and thermal stability, making them significant for safety applications (Wang, Wang, & Yan, 2000).
Nuclear Waste Processing
This compound derivatives play a crucial role in the extraction and processing of actinides from highly radioactive waste. This is significant for nuclear waste management and environmental safety (Apostolidis et al., 1991).
Properties
IUPAC Name |
methyl-oxo-phenylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUALXJYIMVFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544339 | |
Record name | Methyl(oxo)phenylphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19315-13-0 | |
Record name | Methyl(oxo)phenylphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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